6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
6-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-10-2-3-12-13(8-10)18-14(17-12)16-9-11-4-6-15-7-5-11/h2-8H,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZLHIRESRSGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Fusion with Benzene Ring: The thiazole ring is then fused with a benzene ring through various cyclization reactions.
Attachment of Pyridine Moiety: The pyridine moiety is introduced via nucleophilic substitution reactions, where the pyridine ring is attached to the thiazole-benzene scaffold.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
Antimicrobial Activity
The thiazole ring is known for its antimicrobial properties. Compounds similar to 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine have been synthesized and tested for their efficacy against various bacterial strains. Studies indicate that derivatives of thiazole exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. For instance, a study on thiazole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that the thiazole moiety plays a crucial role in the observed biological activity .
Anticancer Properties
Research has shown that compounds containing thiazole rings can inhibit cancer cell proliferation. The structure of this compound allows for interactions with biological targets involved in cancer progression. In vitro studies have indicated that similar compounds exhibit cytotoxic effects on various cancer cell lines, including breast and liver cancers. For example, derivatives were tested against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, showing promising results in inhibiting cell growth .
Synthetic Chemistry
This compound serves as an important building block in the synthesis of more complex heterocyclic compounds. The presence of both thiazole and pyridine functionalities allows for diverse synthetic pathways, enabling the creation of new derivatives with tailored biological activities. Researchers have utilized this compound to explore new synthetic routes that enhance yield and selectivity in producing other valuable compounds .
Several case studies highlight the applications of this compound:
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of thiazole derivatives against multiple pathogens, revealing that certain modifications enhanced their effectiveness compared to standard antibiotics.
- Cytotoxicity Assessments : In vitro assays conducted on breast cancer cell lines showed that specific derivatives exhibited IC50 values comparable to established chemotherapeutics, suggesting their potential use in cancer treatment.
- Synthetic Pathway Optimization : Research focused on optimizing synthetic routes for producing this compound highlighted improvements in reaction conditions that increased yield and reduced by-products.
Mechanism of Action
The mechanism of action of 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Substituent Effects at Position 6
The 6-position of the benzothiazole ring significantly influences physicochemical and biological properties:
Key Observations :
Variations in N-Substituents
The N-substituent on the benzothiazole amine dictates interactions with biological targets:
Key Observations :
Anticancer Activity :
Antimicrobial and Antioxidant Activity :
Solubility :
- The methoxy derivative () prioritizes water solubility, whereas the methyl variant may exhibit balanced lipophilicity for membrane penetration .
Biological Activity
Overview
6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is a heterocyclic compound featuring a thiazole ring fused with a benzene ring and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.
Target Receptors: The primary target of this compound is the TARP γ-8 dependent receptors. It acts as a selective antagonist, influencing neuronal signaling pathways regulated by these receptors.
Biochemical Pathways: The compound has been shown to modulate various biochemical pathways, particularly those involving enzyme inhibition. For instance, it inhibits cyclooxygenase (COX), which plays a crucial role in inflammatory responses.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial activity. In studies comparing its efficacy against various bacterial strains, it demonstrated potent effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against B. subtilis and 5.64 to 77.38 µM against S. aureus .
Anticancer Activity
The compound has also been explored for its anticancer properties. Its mechanism involves inducing apoptosis in cancer cells through the modulation of cell signaling pathways and gene expression related to cell survival and proliferation.
Case Studies and Research Findings
- Antibacterial Efficacy : A study assessing the antibacterial activity of various thiazole derivatives found that compounds similar to this compound showed improved potency compared to reference drugs like ampicillin and streptomycin .
- Cellular Effects : The compound influences cellular processes by modulating signaling pathways that affect gene expression and cellular metabolism. This modulation can lead to altered cell function and viability.
- Ferroptosis Induction : Recent research highlights that certain thiazole derivatives can induce ferroptosis, a form of regulated cell death, by acting as electrophilic agents that interact with cellular targets such as GPX4 protein . Although not directly tested on this compound, this mechanism suggests potential avenues for further investigation into its anticancer effects.
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects | MIC Values |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | Inhibition of growth | 5.64 - 77.38 µM |
| Bacillus subtilis | Inhibition of growth | 4.69 - 22.9 µM | |
| Anticancer | Various cancer cell lines | Induction of apoptosis | Not specified |
| Ferroptosis | Cancer cells (indirect) | Induction via electrophilic interaction | Not specified |
Q & A
Basic: What are the optimal synthetic routes for 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine, and how can reaction conditions be adjusted to improve yield?
Methodological Answer:
The synthesis typically involves coupling a benzothiazol-2-amine core with a pyridinylmethyl group. Key steps include:
- Core formation : React 6-methylbenzo[d]thiazol-2-amine with sodium thiocyanate and bromine in glacial acetic acid (similar to ID6).
- Substitution : Introduce the pyridin-4-ylmethyl group via nucleophilic substitution or reductive amination. Water-mediated reactions (ID12) can enhance efficiency under mild conditions (e.g., 80–100°C, 6–12 h).
- Optimization : Adjust solvent (e.g., THF or ethylene glycol), catalyst (e.g., triethylamine), or stoichiometry to improve yields. For example, using excess pyridin-4-ylmethyl bromide with a palladium catalyst may enhance coupling efficiency.
Reference :
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of the methyl group on the benzothiazole ring (δ 2.5–3.0 ppm for CH3) and pyridinylmethyl linkage (δ 4.5–5.0 ppm for CH2). Aromatic protons should align with benzothiazole (δ 7.0–8.5 ppm) and pyridine (δ 8.0–8.5 ppm) moieties (ID12, ID15).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C14H14N3S: 256.0909).
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) to assess purity (>98% required for biological assays) (ID15).
Reference :
Advanced: How can computational methods like molecular docking predict the biological target interactions of this compound?
Methodological Answer:
- Target Selection : Prioritize kinases or enzymes with binding pockets accommodating benzothiazole (e.g., EGFR, MAPK) based on structural analogs (ID2, ID21).
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (protonation states optimized at pH 7.4) and receptor (PDB ID: e.g., 1M17 for kinase domains).
- Validation : Compare docking scores (ΔG < −8 kcal/mol) with known inhibitors. MD simulations (10–100 ns) assess binding stability (ID21).
Reference :
Advanced: What strategies can mitigate solubility limitations of this compound in in vitro biological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility (ID16).
- Structural Modifications : Introduce hydrophilic groups (e.g., methoxy or hydroxyl) on the pyridine ring, as seen in analogs with improved bioavailability (ID4).
- pH Adjustment : Prepare buffered solutions (pH 6–8) to exploit ionization of the amine group (pKa ~7.5) (ID16).
Reference :
Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
Methodological Answer:
- Analog Synthesis : Vary substituents on the benzothiazole (e.g., Cl, OCH3 at position 6) and pyridine (e.g., 3- or 4-position methylation) (ID2, ID21).
- Bioassay Testing : Screen analogs for IC50 values in target-specific assays (e.g., kinase inhibition). Prioritize compounds with >50% inhibition at 10 µM.
- Data Analysis : Use QSAR models to correlate substituent hydrophobicity (ClogP) with activity. For example, electron-withdrawing groups on benzothiazole may enhance binding to ATP pockets (ID2).
Reference :
Advanced: How should researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Assay Validation : Replicate experiments using standardized protocols (e.g., ATP concentration in kinase assays). Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) (ID14).
- Impurity Analysis : Characterize batches via LC-MS to rule out byproducts (e.g., N-oxide derivatives) affecting activity (ID15).
- Meta-Analysis : Compare results across cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects (ID21).
Reference :
Advanced: What are the key considerations for designing stable formulations in pharmacokinetic studies?
Methodological Answer:
- Degradation Pathways : Assess hydrolytic stability (pH 2–9 buffers) and photodegradation (UV-Vis exposure). Benzothiazoles are prone to oxidation; antioxidants (e.g., ascorbic acid) may stabilize (ID4).
- Formulation : Use lipid-based nanoparticles for IV administration (particle size <200 nm, PDI <0.2) to enhance half-life (ID16).
- Bioanalysis : Quantify plasma levels via LC-MS/MS with deuterated internal standards (ID14).
Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
